molecular formula C12H15NO3 B11882030 (3R,4S)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B11882030
M. Wt: 221.25 g/mol
InChI Key: DPBJZZNRRNSKIH-MNOVXSKESA-N
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Description

Trans-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and carboxylation. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trans-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxyphenylmethanol or 3-methoxybenzaldehyde.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Trans-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Trans-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
  • Trans-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
  • Trans-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Uniqueness

Trans-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m1/s1

InChI Key

DPBJZZNRRNSKIH-MNOVXSKESA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CNC[C@@H]2C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C2CNCC2C(=O)O

Origin of Product

United States

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